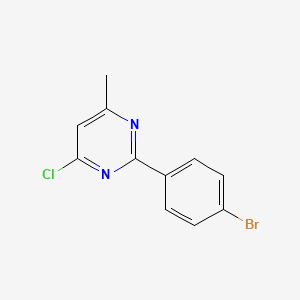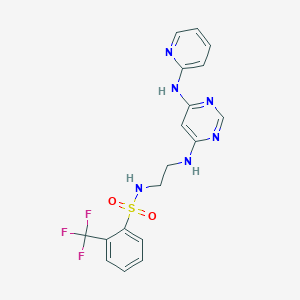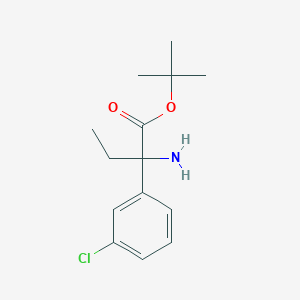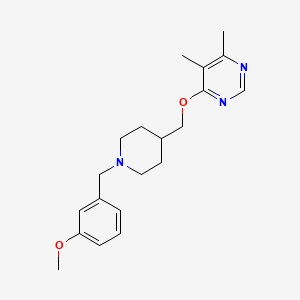
3-(1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecule likely has a complex three-dimensional structure due to the presence of the pyrrolidine ring, which is not planar . The stereochemistry of the molecule could be influenced by the different stereoisomers and the spatial orientation of substituents .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. Pyrrolidine derivatives can undergo a variety of reactions, including those typical of amines and heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Pyrrolidine derivatives can have a variety of physicochemical properties, influenced by factors such as their stereochemistry and the nature of their substituents .Applications De Recherche Scientifique
Novel Synthesis Approaches
Research has highlighted innovative synthesis methods for compounds similar to 3-(1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione, emphasizing their utility in creating complex molecules. For instance, a study reported an efficient synthesis of pyridine-pyrimidines and their bis-derivatives using a multicomponent reaction catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica, demonstrating the catalyst's reusability and excellent activity under microwave irradiation and solvent-free conditions (Rahmani et al., 2018). Another method involved the microwave-assisted polycondensation of 4-(4'-acetamidophenyl)-1,2,4-triazolidine-3,5-dione with diisocyanates, leading to novel polyureas, showcasing rapid polycondensation compared to conventional methods (Mallakpour & Rafiee, 2004).
Photoreactive Polyamides
Further, research has been conducted on the preparation and characterization of new photoactive polyamides containing 4-(4-dimethylaminophenyl)urazole units. This study introduced solution polycondensation reactions of a monomer with various dichlorides, leading to aliphatic polyamides with inherent viscosities showcasing their potential in photoreactive applications (Mallakpour & Rafiee, 2007).
Oxazolidine-2,4-diones Synthesis
A novel approach for synthesizing oxazolidine-2,4-diones using a tandem phosphorus-mediated carboxylative condensation-cyclization reaction with atmospheric carbon dioxide was also reported. This method offers a convenient access to various oxazolidine-2,4-diones using readily available substrates under mild and transition-metal-free conditions, highlighting the motif's prevalence in biologically important compounds (Zhang et al., 2015).
Catalytic Applications
Additionally, the catalytic oxidation of benzyl alcohols by new Cu(II) complexes of a 1,3-oxazolidine-based ligand obtained from a solvent-free reaction was explored. This study demonstrated the complexes' effectiveness in catalyzing the oxidation of benzyl alcohol derivatives to their corresponding benzaldehydes, with variations in reaction conditions affecting selectivity and activity (Bikas et al., 2018).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-8-5-11(9(2)21-8)13(18)15-4-3-10(6-15)16-12(17)7-20-14(16)19/h5,10H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXNGZWDTDBSPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(C2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-amine](/img/structure/B2756994.png)

![ethyl 5-[(chloroacetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2756996.png)



![N-({[(2-fluoroanilino)(methylsulfanyl)methylene]amino}methylene)-N-methylmethanaminium iodide](/img/structure/B2757003.png)





![4-[(E)-2-(4-nitrophenyl)ethenyl]-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2757012.png)
![1-Azaspiro[4.5]decan-8-amine hydrochloride](/img/structure/B2757013.png)